molecular formula C5H10O2 B3118202 [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol CAS No. 2345-68-8

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

Cat. No.: B3118202
CAS No.: 2345-68-8
M. Wt: 102.13 g/mol
InChI Key: SWXDNKVUVKMURJ-SYDPRGILSA-N
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Description

IUPAC Name: ((1R,2S)-cyclopropane-1,2-diyl)dimethanol CAS No.: 2345-68-8 Molecular Formula: C₅H₁₀O₂ Molecular Weight: 102.13 g/mol Physical State: Liquid at room temperature Purity: ≥97–98% (HPLC) Storage: 4°C (short-term) or room temperature (long-term, sealed) .

This compound features a strained cyclopropane ring with two hydroxymethyl groups in a (1S,2R)-relative configuration. Its strained structure and polar functional groups make it valuable in synthetic chemistry, particularly as a building block for pharmaceuticals and polymers .

Properties

IUPAC Name

[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-2-4-1-5(4)3-7/h4-7H,1-3H2/t4-,5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXDNKVUVKMURJ-SYDPRGILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283388
Record name rel-(1R,2S)-1,2-Cyclopropanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-68-8
Record name rel-(1R,2S)-1,2-Cyclopropanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-1,2-Cyclopropanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropane derivative with formaldehyde under basic conditions to introduce the hydroxymethyl groups . The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid for halogenation, ammonia for amination.

Major Products

Scientific Research Applications

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[(1R,3S)-2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol

  • Key Differences: Substituents: Two geminal chlorine atoms on the cyclopropane ring. Molecular Formula: C₅H₈Cl₂O₂ (vs. C₅H₁₀O₂ for the target compound). Applications: Used to synthesize mechanophore-containing polymers and antimicrobial dicarbamates . Reactivity: Electronegative Cl atoms increase ring stability but reduce nucleophilicity compared to the target compound.

rel-((1R,2S)-2-Phenylcyclopropyl)methanol

  • Key Differences :
    • Substituents : A phenyl group replaces one hydroxymethyl group.
    • Molecular Formula : C₁₀H₁₂O (vs. C₅H₁₀O₂).
    • Physical Properties : Higher molecular weight (148.20 g/mol) and likely lower water solubility due to aromaticity.
    • Hazards : Similar warnings (H315: skin irritation; H319: eye irritation) .

[(1R,2S)-rel-2-methylcyclopropyl]methanol

  • Key Differences :
    • Substituents : Methyl group replaces one hydroxymethyl group.
    • Molecular Formula : C₅H₁₀O (vs. C₅H₁₀O₂).
    • Polarity : Reduced hydrogen-bonding capacity, leading to lower hydrophilicity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Hazards (GHS)
Target Compound C₅H₁₀O₂ 102.13 Two hydroxymethyl Drug building blocks, polymers H315, H319
[(1R,3S)-2,2-Dichloro-...]methanol C₅H₈Cl₂O₂ 179.03 Two Cl, two hydroxymethyl Mechanophores, antimicrobial agents Not specified
rel-((1R,2S)-2-Phenyl...)methanol C₁₀H₁₂O 148.20 Phenyl, hydroxymethyl Intermediate in organic synthesis H315, H319
Compound 16 C₃₈H₇₂O 557.00 Long alkyl chains Lipid membrane studies Not specified

Biological Activity

[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol is a cyclopropyl derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C5_5H10_{10}O2_2
  • Molecular Weight : 102.13 g/mol
  • CAS Number : 2345-68-8

The compound features a cyclopropyl ring with hydroxymethyl functional groups that contribute to its unique reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclopropanation : Reaction of suitable precursors to form the cyclopropane structure.
  • Functional Group Modifications : Introduction of hydroxymethyl groups through reactions with formaldehyde under basic conditions.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and cellular pathways. The hydroxymethyl groups can engage in hydrogen bonding, influencing enzyme function and cellular processes. The structural rigidity provided by the cyclopropyl ring enhances binding affinity to various molecular targets .

Enzyme Interaction

Research indicates that this compound may inhibit certain enzymes, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis, making it a candidate for therapeutic applications in metabolic disorders .

Study on Enzyme Inhibition

A study demonstrated that this compound exhibited significant inhibition of ACC in vitro. The results indicated an effective dose (ED50) of less than 0.3 mg/kg in animal models, suggesting its potential for managing obesity-related metabolic disorders .

Comparative Analysis with Other Cyclopropyl Derivatives

A comparative study highlighted the unique properties of this compound against other cyclopropyl derivatives:

CompoundKey FeaturesBiological Activity
This compoundHydroxymethyl groupsACC inhibitor
CyclopropylmethanolLacks hydroxymethyl groupLower reactivity
Cyclopropylcarboxylic acidContains carboxylic groupDifferent metabolic effects

This table illustrates how the presence of hydroxymethyl groups enhances the biological activity and potential therapeutic applications of this compound compared to its analogs .

Q & A

Q. Methodological Approach

  • SAR studies : Systematically test analogs in enzyme assays (e.g., kinase inhibition) and compare IC₅₀ values.
  • Computational modeling : Docking simulations (e.g., AutoDock) predict binding modes to explain activity differences .

What techniques are recommended for characterizing the purity and stereochemistry of this compound?

Q. Basic Techniques

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., cyclopropane J values ~5–10 Hz) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers .

Q. Advanced Methods

  • X-ray crystallography : Absolute configuration determination via single-crystal analysis .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects impurities at ppm levels .

How can researchers resolve contradictions in reported biological activities of this compound?

Case Study Example
Discrepancies in neuroprotective efficacy may arise from:

  • Experimental variables : Cell line specificity (e.g., SH-SY5Y vs. PC12 cells) or assay conditions (e.g., ROS detection methods) .
  • Metabolic stability : Species-dependent cytochrome P450 metabolism alters active concentrations .

Q. Resolution Strategies

  • Standardized protocols : Use uniform cell models (e.g., primary neurons) and orthogonal assays (e.g., MTT + LDH release).
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate in vitro and in vivo results .

What advanced methodologies are used to study its interactions with biological targets?

Q. Mechanistic Techniques

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like NMDA or TrkB .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Cryo-EM : Visualizes compound-induced conformational changes in large complexes (e.g., ion channels) .

Q. Data Interpretation

  • Mutagenesis studies : Identify critical binding residues (e.g., Ala scanning of target proteins) .

How does the compound’s solubility and formulation affect experimental outcomes?

Q. Basic Guidelines

  • Solubility optimization : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell media .
  • Storage : Store at -80°C in aliquots to prevent freeze-thaw degradation .

Q. Advanced Formulation

  • Lipid-based carriers : Nanoemulsions or liposomes improve bioavailability in in vivo studies .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) assess shelf-life under varying conditions .

What computational tools are effective for predicting the compound’s reactivity or metabolic pathways?

Q. In Silico Approaches

  • DFT calculations : Predict reaction barriers for cyclopropane ring-opening or oxidation pathways .
  • ADMET prediction : Software like Schrödinger’s QikProp estimates metabolic liability (e.g., CYP3A4 susceptibility) .

Q. Validation

  • Isotope labeling : Track metabolic products using ¹⁴C-labeled analogs in hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol
Reactant of Route 2
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol

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